
1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide is a quaternary ammonium compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide typically involves the reaction of tetradecanoyl chloride with 1,1-dimethylhydrazine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate is then reacted with tetradecyl bromide to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium chloride
- 1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium iodide
Uniqueness
1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide is unique due to its specific bromide ion, which can influence its reactivity and interactions compared to its chloride and iodide counterparts. The bromide ion may also affect the compound’s solubility and stability in different environments.
Propiedades
Número CAS |
113278-39-0 |
|---|---|
Fórmula molecular |
C30H63BrN2O |
Peso molecular |
547.7 g/mol |
Nombre IUPAC |
dimethyl-(tetradecanoylamino)-tetradecylazanium;bromide |
InChI |
InChI=1S/C30H62N2O.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-32(3,4)31-30(33)28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-29H2,1-4H3;1H |
Clave InChI |
WEEGVEZCQKCPGI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC[N+](C)(C)NC(=O)CCCCCCCCCCCCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


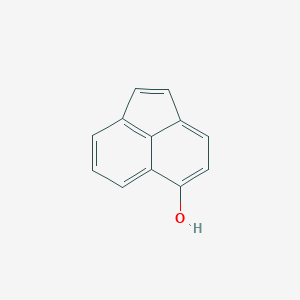
![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)

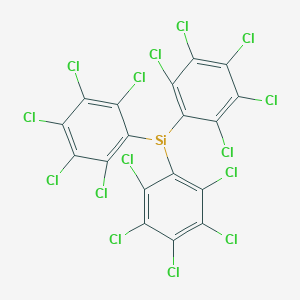
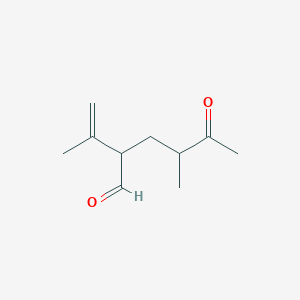
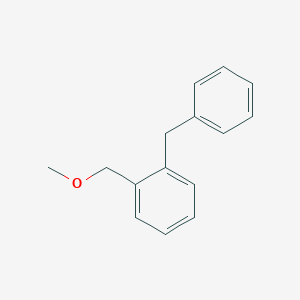
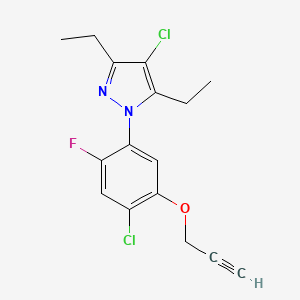


![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)
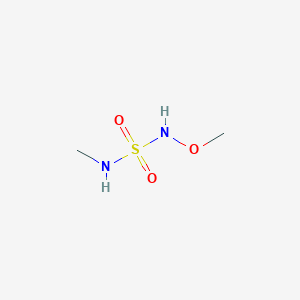
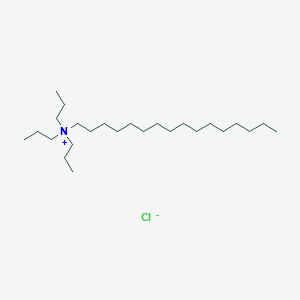
![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
